

# An In-depth Technical Guide to 1-Bromo-3-methyl-5-nitrobenzene

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## Compound of Interest

Compound Name: 3-Bromo-5-nitrotoluene

Cat. No.: B1266673

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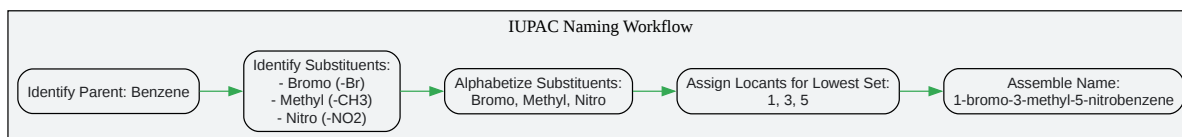
## Introduction

1-Bromo-3-methyl-5-nitrobenzene, a substituted aromatic compound, is a key intermediate in organic synthesis. Its trifunctional nature, featuring a bromine atom, a methyl group, and a nitro group on the benzene ring, provides a versatile platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of its nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in medicinal chemistry and drug discovery.

## IUPAC Nomenclature and Structure

The common name for the compound is **3-Bromo-5-nitrotoluene**. However, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the systematic name is 1-bromo-3-methyl-5-nitrobenzene.

The numbering of the benzene ring is determined by the priority of the substituents. In this case, the substituents are bromo, methyl, and nitro. According to IUPAC rules for substituted benzenes, the substituents are listed in alphabetical order (bromo, methyl, nitro). The numbering is assigned to give the lowest possible locants to the substituents.



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Caption: IUPAC nomenclature workflow for 1-bromo-3-methyl-5-nitrobenzene.

## Physicochemical Properties

A summary of the key physicochemical properties of 1-bromo-3-methyl-5-nitrobenzene is presented in the table below. This data is essential for designing reaction conditions, purification procedures, and for computational modeling studies.

Property	Value	Reference
IUPAC Name	1-bromo-3-methyl-5-nitrobenzene	
Synonyms	3-Bromo-5-nitrotoluene	
CAS Number	52488-28-5	[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>2</sub>	[1]
Molecular Weight	216.03 g/mol	[1]
Appearance	Colorless to pale yellow crystalline solid	[1]
Melting Point	68-72 °C	[1]
Boiling Point	269.5 °C at 760 mmHg	[1]
Density	1.615 g/cm <sup>3</sup>	[1]
Solubility	Soluble in organic solvents such as ethanol and dimethylformamide.	[1]
Flash Point	120.0 °C	[1]
Vapor Pressure	0.012 mmHg at 25 °C	[1]

## Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 1-bromo-3-methyl-5-nitrobenzene.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons. Due to the substitution pattern, the aromatic protons would appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm), and the methyl protons would appear as a singlet in the upfield region (typically δ 2.0-2.5 ppm).

- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for each of the six aromatic carbons and the methyl carbon. The chemical shifts will be influenced by the electronic effects of the bromo, methyl, and nitro substituents.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (216.03 g/mol). The isotopic pattern of bromine (approximately 1:1 ratio of  $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) will be evident in the molecular ion and bromine-containing fragment peaks.

## Experimental Protocols: Synthesis

The synthesis of 1-bromo-3-methyl-5-nitrobenzene can be achieved through the electrophilic bromination of 3-nitrotoluene. The nitro group is a meta-director, and the methyl group is an ortho-, para-director. In 3-nitrotoluene, the positions ortho and para to the methyl group are C2, C4, and C6. The position meta to the nitro group is C5. Therefore, bromination is directed to the C5 position, which is also para to the methyl group, leading to the desired product.

### Representative Protocol: Bromination of 3-Nitrotoluene

This protocol is adapted from established methods for the bromination of deactivated aromatic rings.

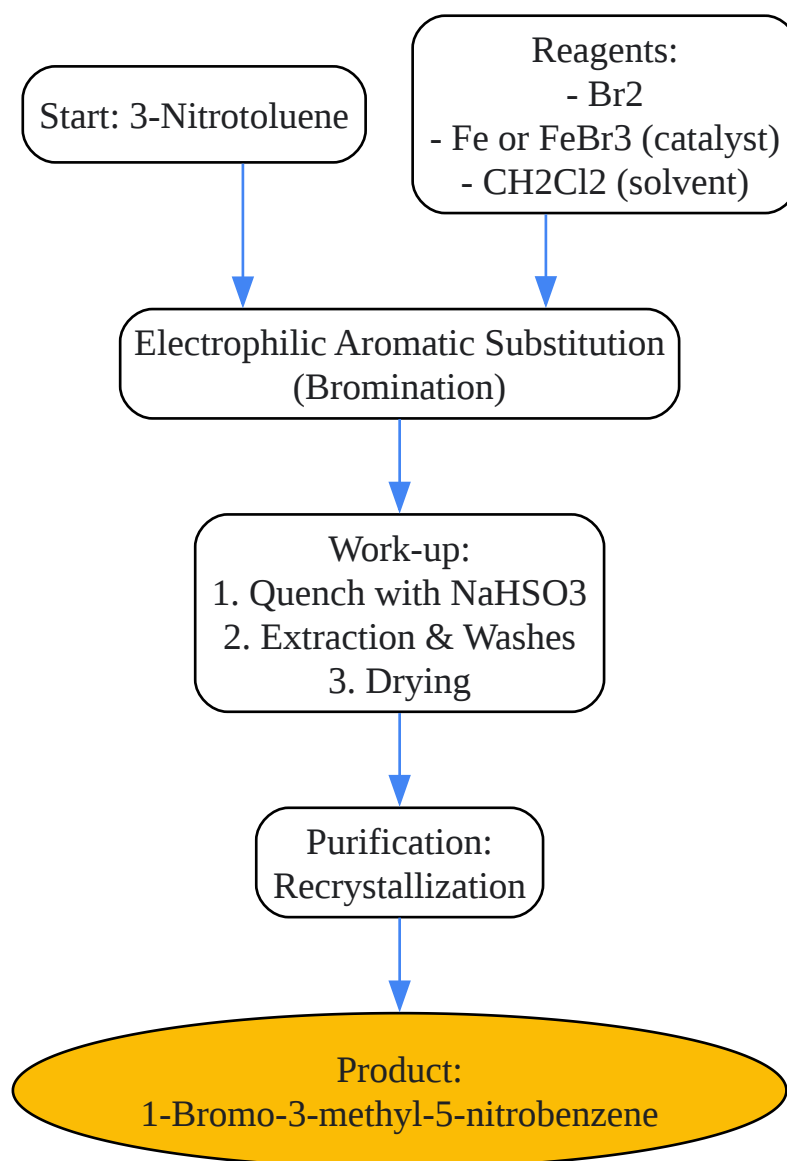
#### Materials:

- 3-Nitrotoluene
- Bromine ( $\text{Br}_2$ )
- Iron powder (Fe) or Iron(III) bromide ( $\text{FeBr}_3$ ) as a catalyst
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or another suitable inert solvent
- Sodium bisulfite solution ( $\text{NaHSO}_3$ )
- Sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize  $\text{HBr}$  fumes), dissolve 3-nitrotoluene in dichloromethane.
- Add a catalytic amount of iron powder or iron(III) bromide to the solution.
- From the dropping funnel, add a stoichiometric amount of bromine dissolved in dichloromethane dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
- After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
- Cool the reaction mixture to room temperature and quench the excess bromine by adding a saturated solution of sodium bisulfite until the red-brown color of bromine disappears.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 1-bromo-3-methyl-5-nitrobenzene as a crystalline solid.



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Caption: A logical workflow for the synthesis of 1-bromo-3-methyl-5-nitrobenzene.

## Reactivity and Synthetic Applications

The chemical reactivity of 1-bromo-3-methyl-5-nitrobenzene is governed by its three functional groups, making it a versatile intermediate in multi-step syntheses.

- **Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):** The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. While the bromine atom can be displaced by strong nucleophiles, the positions ortho and para to the nitro group are particularly activated.

- **Electrophilic Aromatic Substitution:** The nitro group is strongly deactivating, and the methyl and bromo groups are weakly deactivating. Further electrophilic substitution on this ring would be challenging and would likely occur at the position ortho to the methyl group and meta to the other two substituents.
- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H<sub>2</sub>/Pd-C). This transformation yields 3-bromo-5-methylaniline, a valuable building block for the synthesis of various heterocyclic compounds and other substituted anilines.
- **Cross-Coupling Reactions:** The bromo substituent serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of a wide range of complex molecules.

## Applications in Drug Discovery and Development

Nitroaromatic compounds are important pharmacophores and are found in a variety of biologically active molecules.<sup>[2][3]</sup> 1-Bromo-3-methyl-5-nitrobenzene serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications. The functional groups on the molecule can be selectively manipulated to introduce diversity and modulate the biological activity of the resulting compounds.

Derivatives of this compound are of interest in the development of:

- **Enzyme inhibitors:** The substituted benzene scaffold can be elaborated to target the active sites of various enzymes.
- **Antimicrobial agents:** Nitroaromatic compounds have a long history of use as antibacterial and antiparasitic agents.<sup>[2]</sup>
- **Anticancer agents:** The structural motif can be incorporated into larger molecules designed to interact with targets relevant to cancer.

While specific examples of marketed drugs derived directly from 1-bromo-3-methyl-5-nitrobenzene are not readily found in the public domain, its utility as a building block in the synthesis of screening libraries for drug discovery is well-established within the pharmaceutical

industry.[4] The ability to perform selective transformations at the bromo and nitro positions makes it an attractive starting point for generating novel chemical entities.

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